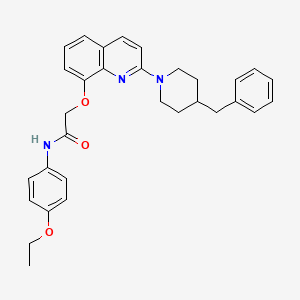
2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-(4-ethoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-(4-ethoxyphenyl)acetamide" is a derivative of the 2-(quinolin-4-yloxy)acetamide class, which has been identified as a potent inhibitor of Mycobacterium tuberculosis growth. This class of compounds has shown activity against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values as low as 0.05 µM, indicating their potential as antitubercular agents .
Synthesis Analysis
The synthesis of related 2-(quinolin-4-yloxy)acetamides has been achieved through various chemical modifications of lead compounds, resulting in highly potent antitubercular agents . Additionally, novel α-(acyloxy)-α-(quinolin-4-yl)acetamides have been synthesized using a Passerini three-component reaction, which involves an isocyanide, quinoline-4-carbaldehyde, and arenecarboxylic acids, carried out in water at room temperature with quantitative yields . This method could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of related compounds, such as 2-acetamido-N-benzyl-2-(methoxyamino)acetamides, has been analyzed through crystallography. The structures exhibit various dihedral angles between amide groups and between quinoline and benzene rings, contributing to their biological activity . The dihedral angles and hydrogen bonding patterns are crucial for the stability and biological interactions of these molecules.
Chemical Reactions Analysis
The 2-(quinolin-4-yloxy)acetamides, including the compound of interest, likely undergo similar chemical reactions as their structural analogs. These reactions include interactions with biological targets such as Mycobacterium tuberculosis, where they exhibit inhibitory effects. The compounds may also participate in hydrogen bonding with cellular components, as seen in the crystal structures of related molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(quinolin-4-yloxy)acetamides contribute to their antitubercular activity. These compounds have demonstrated good permeability, moderate rates of metabolism, and a low risk of drug-drug interactions . Additionally, they have shown no apparent toxicity to mammalian cells and no sign of cardiac toxicity in zebrafish at concentrations up to 5 µM . The balance of hydrophilic and hydrophobic areas in these molecules is important for their interaction with biological membranes and targets .
Applications De Recherche Scientifique
Structural and Chemical Properties
- Spatial Orientations and Anion Coordination : Amide derivatives, including compounds similar to the one , demonstrate unique spatial orientations when coordinating with anions. These orientations influence their molecular geometry and interaction capabilities, such as forming tweezer-like geometries or adopting concave or S-shaped configurations, facilitating the formation of channel-like structures through weak interactions (Kalita & Baruah, 2010).
- Co-crystal and Salt Formation : Studies on quinoline derivatives with amide bonds have shown their ability to form co-crystals and salts with different substances, highlighting the versatility and adaptability of these compounds in various chemical environments (Karmakar et al., 2009).
Potential Therapeutic Applications
- Antitubercular Agents : Quinoline-oxadiazole hybrids, including those structurally related to the compound , have shown promising in vitro and in vivo antitubercular activities. These compounds are active against drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis without apparent toxicity to mammalian cells, indicating their potential as antitubercular agents (Pissinate et al., 2016).
- Antimicrobial and Antiprotozoal Agents : Novel quinoxaline-oxadiazole hybrids have been evaluated for their antimicrobial and antiprotozoal activities. They display significant activity against various bacteria, fungi, and Trypanosoma cruzi, the causative agent of Chagas disease, showcasing their potential in addressing infectious diseases (Patel et al., 2017).
Luminescent Properties
- Luminescence in Solid State : Aryl amide type ligands, structurally akin to the compound , and their lanthanide(III) complexes exhibit bright red fluorescence in solid state. The luminescent properties of these complexes depend on the energy gap between the ligand's triplet energy level and Eu(III)'s energy levels, suggesting applications in materials science for sensing or imaging purposes (Wu et al., 2006).
Safety And Hazards
This would involve a discussion of any known hazards associated with the compound, including its toxicity and any precautions that need to be taken when handling it.
Orientations Futures
This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications, or further studies into its properties or mechanism of action.
Please consult with a qualified professional or refer to the relevant literature for specific information on this compound. It’s also important to handle all chemicals with appropriate safety precautions. If you’re working in a lab, always follow your institution’s safety guidelines. If you’re conducting research, ensure your work complies with all relevant ethical guidelines.
Propriétés
IUPAC Name |
2-[2-(4-benzylpiperidin-1-yl)quinolin-8-yl]oxy-N-(4-ethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H33N3O3/c1-2-36-27-14-12-26(13-15-27)32-30(35)22-37-28-10-6-9-25-11-16-29(33-31(25)28)34-19-17-24(18-20-34)21-23-7-4-3-5-8-23/h3-16,24H,2,17-22H2,1H3,(H,32,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIGMWUGQGLCIOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)COC2=CC=CC3=C2N=C(C=C3)N4CCC(CC4)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H33N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-(4-ethoxyphenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

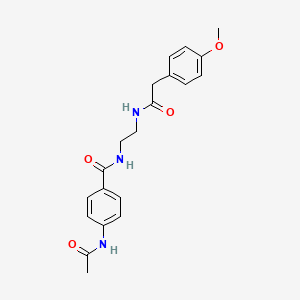
![4-[4-(1H-pyrazol-1-yl)pyridine-2-carbonyl]morpholine-3-carbonitrile](/img/structure/B2501254.png)

![2-(4-benzoylbenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2501256.png)
![[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-cyclohexylmethanone](/img/structure/B2501257.png)
![3-Fluoro-4-methoxy-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzamide](/img/structure/B2501259.png)
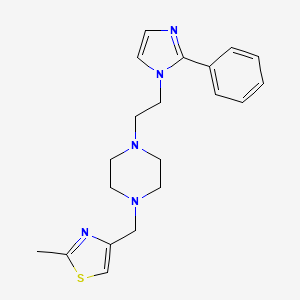
![[(2,5-Diethoxy-4-methylphenyl)sulfonyl]cyclohexylethylamine](/img/structure/B2501262.png)
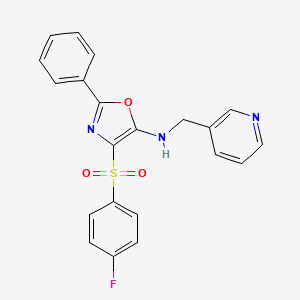
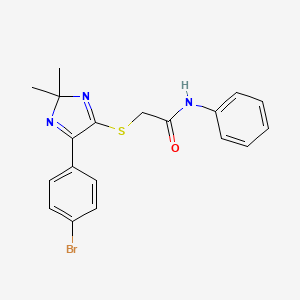
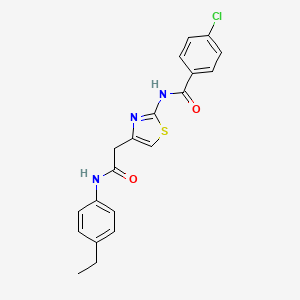
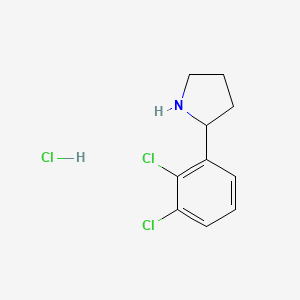
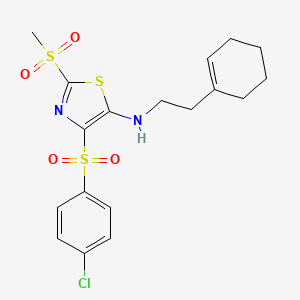
![6-(2-Fluorophenyl)-2-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2501275.png)